N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzo[d]thiazole and morpholine moieties in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethyl Groups: Methylation of the benzo[d]thiazole core can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Moiety: This step involves the reaction of the dimethylbenzo[d]thiazole intermediate with 2-chloroethylmorpholine under basic conditions to form the desired product.
Formation of the Carboxamide: The final step involves the coupling of the morpholinoethylbenzo[d]thiazole intermediate with a carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core but differ in their substituents.
Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine moiety but lack the benzo[d]thiazole structure.
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is unique due to the combination of the benzo[d]thiazole and morpholine moieties in its structure. This dual functionality may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2.ClH/c1-15-3-6-19-21(16(15)2)25-23(31-19)27(8-7-26-9-11-29-12-10-26)22(28)17-4-5-18-20(13-17)30-14-24-18;/h3-6,13-14H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHJWYQJUKPICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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